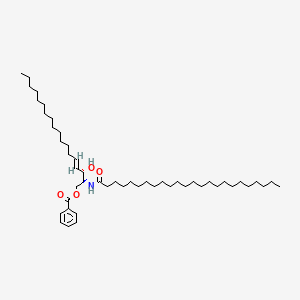
N-Tetracosanoyl-D-sphingosine 1-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate typically involves the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid) followed by esterification with benzoic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Tetracosanoyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the sphingosine backbone can be oxidized to form ketones or aldehydes.
Reduction: The amide and ester bonds can be reduced under specific conditions to yield the corresponding amines and alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines and alcohols .
Applications De Recherche Scientifique
N-Tetracosanoyl-D-sphingosine 1-benzoate has been extensively studied for its applications in various fields:
Mécanisme D'action
N-Tetracosanoyl-D-sphingosine 1-benzoate exerts its effects by integrating into lipid membranes due to its structural similarity to endogenous sphingolipids. This integration influences membrane properties such as fluidity and permeability, which in turn affects various cellular processes. The compound can modulate signal transduction pathways, membrane trafficking, and protein sorting by altering the organization of lipid rafts and other membrane microdomains .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Palmitoyl-D-sphingosine (Ceramide): Another sphingosine derivative with a shorter acyl chain.
N-Stearoyl-D-sphingosine: Similar to N-Tetracosanoyl-D-sphingosine 1-benzoate but with an 18-carbon acyl chain.
N-Oleoyl-D-sphingosine: Contains an unsaturated acyl chain, differing in its biophysical properties and biological effects
Uniqueness
This compound is unique due to its long acyl chain (24 carbons) and the presence of a benzoate ester group. These structural features confer distinct biophysical properties, such as enhanced membrane stability and specific interactions with membrane proteins, making it a valuable tool for studying lipid membranes and developing lipid-based biomaterials .
Propriétés
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXMIJNTDRLPDS-ODNBOWEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745569 |
Source


|
| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123446-98-0 |
Source


|
| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

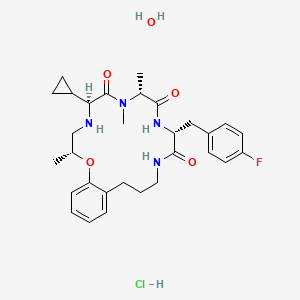
![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)
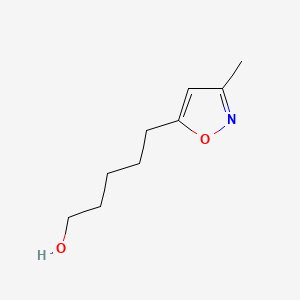
![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)
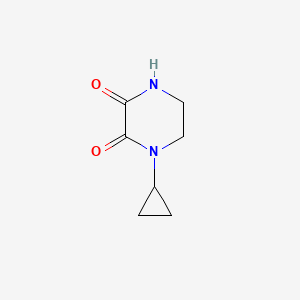
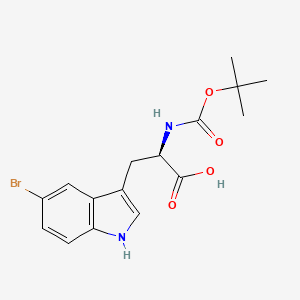
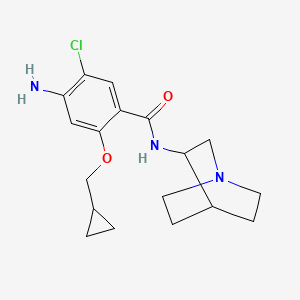
![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)

![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)

